molecular formula C23H22N2O2 B12974255 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one

10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one

Cat. No.: B12974255
M. Wt: 358.4 g/mol
InChI Key: PVTQPWTWFHVXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like benzylamine and epichlorohydrin .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced acridine compounds, and substituted acridine derivatives.

Mechanism of Action

The mechanism of action of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one involves its interaction with biological macromolecules, such as DNA and proteins. The benzylamino group allows the compound to intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxypropyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is unique due to the presence of both benzylamino and hydroxypropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

10-[3-(benzylamino)-2-hydroxypropyl]acridin-9-one

InChI

InChI=1S/C23H22N2O2/c26-18(15-24-14-17-8-2-1-3-9-17)16-25-21-12-6-4-10-19(21)23(27)20-11-5-7-13-22(20)25/h1-13,18,24,26H,14-16H2

InChI Key

PVTQPWTWFHVXEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O

Origin of Product

United States

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